![molecular formula C8H20Cl2N2O B2536515 1-(2-Methoxyethyl)piperidin-4-amine dihydrochloride CAS No. 1286264-04-7](/img/structure/B2536515.png)
1-(2-Methoxyethyl)piperidin-4-amine dihydrochloride
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Overview
Description
“1-(2-Methoxyethyl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 502639-08-9 . It has a molecular weight of 158.24 and its IUPAC name is 1-(2-methoxyethyl)-4-piperidinamine . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2O/c1-11-7-6-10-4-2-8(9)3-5-10/h8H,2-7,9H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 158.24 . The InChI code provides further information about its molecular structure .Scientific Research Applications
Role in Chemical Synthesis
Piperidine and its derivatives play a significant role in chemical synthesis, particularly in nucleophilic aromatic substitution reactions. These reactions are pivotal in creating various complex organic compounds used in medicinal chemistry and material science (Pietra & Vitali, 1972).
Catalysis and Cross-Coupling Reactions
In the realm of organic synthesis, piperidine derivatives have been employed as catalysts in C-N bond-forming cross-coupling reactions. These reactions are foundational in constructing nitrogen-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and organic materials (Kantam et al., 2013).
Environmental and Analytical Chemistry
Piperidine derivatives also find applications in environmental and analytical chemistry. For example, they have been investigated for their role as potential precursors to carcinogens in food and environmental samples, highlighting the importance of understanding their behavior and transformations in various contexts (Lin, 1986).
Synthesis of N-Heterocycles
The versatility of piperidine derivatives extends to the synthesis of N-heterocycles, a class of compounds with vast therapeutic potential. These derivatives have been used to create structurally diverse piperidines, pyrrolidines, and azetidines, which are key structures in many natural products and drugs (Philip et al., 2020).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
1-(2-methoxyethyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-11-7-6-10-4-2-8(9)3-5-10;;/h8H,2-7,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUXGAADPOXUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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